molecular formula C17H21NOS B2690392 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone CAS No. 892154-93-7

3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone

Cat. No.: B2690392
CAS No.: 892154-93-7
M. Wt: 287.42
InChI Key: BDYZXRCLAMQYHQ-UHFFFAOYSA-N
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Description

3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone is an organic compound with the molecular formula C17H21NOS It is characterized by the presence of a sec-butyl group attached to an aniline moiety, which is further connected to a thienyl group through a propanone linkage

Scientific Research Applications

3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-sec-butylaniline and 2-thiophenecarboxaldehyde.

    Condensation Reaction: The 4-sec-butylaniline undergoes a condensation reaction with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone include:

    3-[4-(tert-butyl)anilino]-1-(2-thienyl)-1-propanone: Differing by the presence of a tert-butyl group instead of a sec-butyl group.

    3-[4-(isopropyl)anilino]-1-(2-thienyl)-1-propanone: Featuring an isopropyl group in place of the sec-butyl group.

    3-[4-(methyl)anilino]-1-(2-thienyl)-1-propanone: Containing a methyl group instead of the sec-butyl group.

Properties

IUPAC Name

3-(4-butan-2-ylanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-3-13(2)14-6-8-15(9-7-14)18-11-10-16(19)17-5-4-12-20-17/h4-9,12-13,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZXRCLAMQYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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